3-Ethyl-2,6-dimethoxybenzoic acid
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Overview
Description
3-Ethyl-2,6-dimethoxybenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of two methoxy groups and an ethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2,6-dimethoxybenzoic acid can be achieved through several methods. . The reaction conditions typically involve the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst and heating the reaction mixture to reflux.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2,6-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Ethyl-2,6-dimethoxybenzoic acid has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ethyl-2,6-dimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the carboxylic acid moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired therapeutic effects.
Comparison with Similar Compounds
2,6-Dimethoxybenzoic acid: Lacks the ethyl group, which may result in different reactivity and biological activity.
3,5-Dimethoxybenzoic acid: The position of the methoxy groups differs, potentially affecting the compound’s properties.
3-Ethyl-4-methoxybenzoic acid: The position of the methoxy group is different, which can influence the compound’s reactivity and applications.
Uniqueness: 3-Ethyl-2,6-dimethoxybenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-ethyl-2,6-dimethoxybenzoic acid |
InChI |
InChI=1S/C11H14O4/c1-4-7-5-6-8(14-2)9(11(12)13)10(7)15-3/h5-6H,4H2,1-3H3,(H,12,13) |
InChI Key |
LWKWTLNSVWREAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)OC)C(=O)O)OC |
Origin of Product |
United States |
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